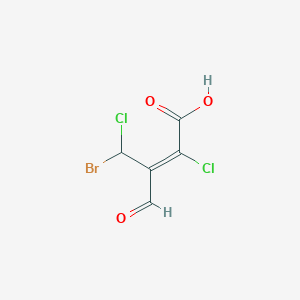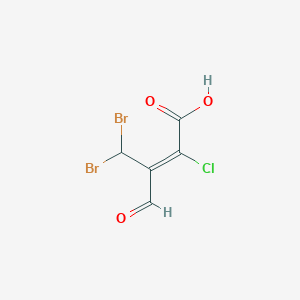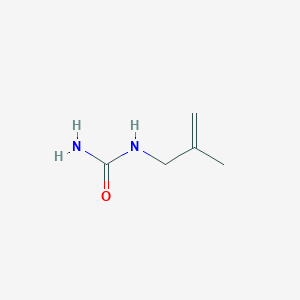![molecular formula C₂₂H₁₉NO₂ B1145572 5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one CAS No. 847926-44-7](/img/structure/B1145572.png)
5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one
描述
5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one is a heterocyclic compound that belongs to the class of dibenzoazepines This compound is characterized by a dibenzoazepine core structure with a methoxybenzyl substituent at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl chloride and dibenzo[b,d]azepin-6-one.
Nucleophilic Substitution: The 4-methoxybenzyl chloride undergoes nucleophilic substitution with dibenzo[b,d]azepin-6-one in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures (80-120°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: The use of batch or continuous flow reactors to ensure efficient mixing and heat transfer.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Quality Control: Analytical methods, such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, are employed to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of neurological disorders, such as depression and anxiety, due to its structural similarity to known psychoactive compounds.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and its potential as a modulator of biological targets.
Chemical Research: It serves as a building block in the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Industrial Applications: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, such as serotonin or dopamine receptors, influencing their activity and leading to changes in neurotransmission.
Pathways Involved: It may modulate signaling pathways involved in mood regulation, such as the serotonergic and dopaminergic pathways, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
5-(4-chlorobenzyl)-5H,7H-dibenzo[b,d]azepin-6-one: Similar structure with a chloro substituent instead of a methoxy group.
5-(4-methylbenzyl)-5H,7H-dibenzo[b,d]azepin-6-one: Similar structure with a methyl substituent instead of a methoxy group.
5-(4-nitrobenzyl)-5H,7H-dibenzo[b,d]azepin-6-one: Similar structure with a nitro substituent instead of a methoxy group.
Uniqueness
5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one is unique due to its methoxy substituent, which can influence its electronic properties and biological activity. The presence of the methoxy group may enhance its ability to interact with specific molecular targets, potentially leading to distinct pharmacological effects compared to its analogs.
属性
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-7H-benzo[d][1]benzazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-25-18-12-10-16(11-13-18)15-23-21-9-5-4-8-20(21)19-7-3-2-6-17(19)14-22(23)24/h2-13H,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBLJPDYDRHLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone](/img/structure/B1145489.png)






